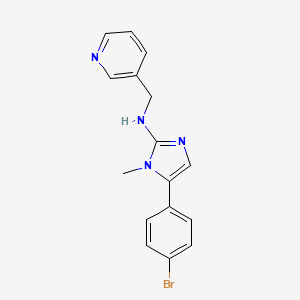

5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine is a member of imidazoles.

Aplicaciones Científicas De Investigación

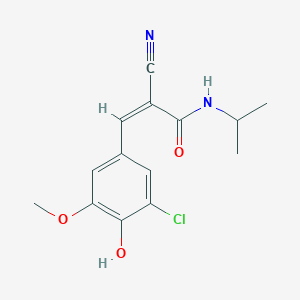

Pharmacophore Design of p38α MAP Kinase Inhibitors

Tri- and tetra-substituted imidazole scaffolds, similar in structure to 5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine, have been recognized for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which is integral in the release of proinflammatory cytokines. These inhibitors operate by replacing adenosine 5'-triphoshate (ATP) in the ATP pocket of the kinase, showcasing a notable preference for hydrophobic pocket II, which does not accommodate the natural binder ATP. This preference is due to the presence of pyridine substituents that maintain the 4-fluorophenyl ring occupation in pocket I. Such selectivity and potency are crucial in the design of these inhibitors for specific kinase targeting, avoiding off-target effects Scior et al., 2011.

Synthesis and Transformation of Heterocyclic Compounds

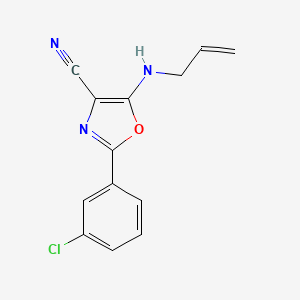

Synthesis of Heterocyclic Compounds Using DCNP

The compound 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, akin to the structural framework of 5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine, exhibit significant reactivity as a foundational component for synthesizing various heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, and spiropyrans. The unique reactivity of DCNP facilitates mild reaction conditions for generating diverse heterocyclic compounds, hinting at its potential for broader applications in chemical synthesis Gomaa & Ali, 2020.

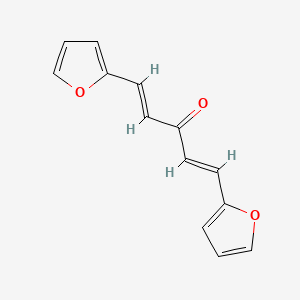

Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles

The synthesis methods for 4-phosphorylated 1,3-azoles, including imidazoles, emphasize the use of metallic derivatives of imidazole and phosphorus halides. The chemical properties of these compounds are highlighted by their diverse biological activities, making them pertinent in pharmaceutical and agricultural domains. Synthetic 4-phosphorylated derivatives of 1,3-azoles are characterized by their wide-ranging biological activity, which includes insectoacaricidal, anti-blastic, and other types of activities. This underlines the importance of such compounds in the field of drug discovery and agrochemical applications Abdurakhmanova et al., 2018.

Propiedades

Nombre del producto |

5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine |

|---|---|

Fórmula molecular |

C16H15BrN4 |

Peso molecular |

343.22 g/mol |

Nombre IUPAC |

5-(4-bromophenyl)-1-methyl-N-(pyridin-3-ylmethyl)imidazol-2-amine |

InChI |

InChI=1S/C16H15BrN4/c1-21-15(13-4-6-14(17)7-5-13)11-20-16(21)19-10-12-3-2-8-18-9-12/h2-9,11H,10H2,1H3,(H,19,20) |

Clave InChI |

XGRDDAXHCITUGZ-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=CN=C1NCC2=CN=CC=C2)C3=CC=C(C=C3)Br |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(2-Chloro-4-fluorophenoxy)-1-oxoethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1227253.png)

![5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid](/img/structure/B1227256.png)

![3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1227259.png)

![7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1227260.png)

![4-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid ethyl ester](/img/structure/B1227263.png)

![Methyl 5-chloro-4-{[3-(4-chlorophenyl)acryloyl]amino}-2-methoxybenzoate](/img/structure/B1227264.png)

![N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine](/img/structure/B1227267.png)

![2-[4-[[4-(4-Methoxyphenyl)-1-phthalazinyl]amino]phenyl]acetamide](/img/structure/B1227268.png)

![5-(3,4-dimethoxyphenyl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227270.png)

![N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide](/img/structure/B1227274.png)